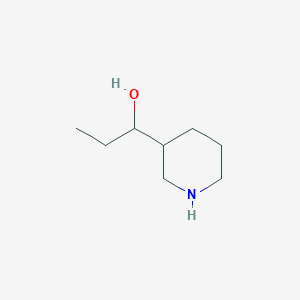![molecular formula C14H20ClNO3 B8601230 tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B8601230.png)
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of 3-chlorophenylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid methyl ester
- [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid ethyl ester
Uniqueness
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC名 |
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-8-7-12(17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
InChIキー |
XOSZUSHZSXEPMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)
![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)

![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)
![2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B8601215.png)


![2-Propenoyl chloride, 3-[4-(acetyloxy)phenyl]-, (E)-](/img/structure/B8601245.png)
